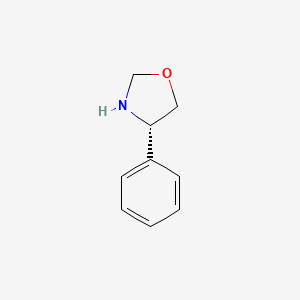

(S)-4-phenyloxazolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-4-phenyloxazolidine is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(S)-4-phenyloxazolidine serves as a chiral auxiliary in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds. This property is particularly advantageous in drug development, where the chirality of a compound can significantly influence its biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism involves inhibiting bacterial protein synthesis, similar to other oxazolidinones like linezolid.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways. For example, research on human breast cancer cell lines revealed significant cell death and reduced proliferation rates upon treatment with this compound.

Organic Synthesis

This compound is utilized as an intermediate in synthesizing complex organic molecules. Its derivatives are explored for various applications, including:

- Chiral Resolution : The compound aids in resolving racemic mixtures into their enantiomers, which is essential for developing drugs with specific therapeutic effects.

- Synthesis of Other Compounds : It serves as a precursor for synthesizing other biologically active compounds, enhancing the diversity of pharmaceutical agents available .

Case Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

Case Study on Anticancer Activity

In a controlled experiment involving MCF-7 breast cancer cells, varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was approximately 25 µM after 48 hours of exposure, with flow cytometry confirming an increase in apoptotic cells correlating with higher concentrations.

Comparative Analysis of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity | Key Mechanism |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition |

| Linezolid | Yes | Limited | Ribosomal binding |

| Doxorubicin | No | Yes | DNA intercalation |

Analyse Chemischer Reaktionen

Functional Group Transformations

Oxidation and Reduction

-

Oxidation : (S)-4-phenyloxazolidin-2-thione can undergo oxidation to form oxazolidin-2-one derivatives using mild conditions (e.g., treatment with ethyl triflate followed by LiI) .

-

Reduction : The oxazolidine ring can be reduced to amino alcohols using reagents like lithium aluminum hydride .

Substitution Reactions

Nucleophilic substitution at the oxazolidine ring is feasible. For example, methoxyphenyl groups can be replaced by other nucleophiles under basic conditions (e.g., sodium methoxide).

Ring-Opening and Deprotection Reactions

Mechanism of Deprotection

The (S)-4-phenyloxazolidin-2-thione auxiliary undergoes deprotection via a three-step sequence:

-

Alkylation : Reaction with ethyl triflate forms a triflate intermediate.

-

Ring Opening : Treatment with RbI opens the ring, forming a transient intermediate.

-

Elimination : DBU induces elimination to yield a carbamothioate ester, which hydrolyzes to release the primary amine .

| Step | Reagent | Product |

|---|---|---|

| Alkylation | Ethyl triflate | Triflate intermediate |

| Ring Opening | RbI | Transient intermediate |

| Elimination | DBU | Carbamothioate ester |

Structural Analysis and Mechanistic Insights

NMR and X-Ray Data

-

The absolute configuration at C4 is confirmed via X-ray diffraction .

-

Torsion angles and conformational analysis (e.g., half-chair vs. envelope geometries) are determined using NMR and X-ray crystallography .

Mechanistic Pathways

The conversion of oxazolidin-2-thione to oxazolidin-2-one or thiazolidin-2-thione depends on reaction conditions, such as solvent polarity and counterion strength . For example:

-

Oxazolidin-2-one : Formed via nucleophilic attack by carbon disulfide on intermediates.

-

Thiazolidin-2-thione : Generated under iodide-rich conditions, favoring 5-exo-tet ring closure .

Green Chemistry Approaches

The synthesis of (S)-4-phenyl-2-oxazolidinone avoids toxic reagents like carbon disulfide or Lawesson’s reagent. Instead, it employs borane reagents and sulfur powder with ammonium sulfide/polysulfide for thione derivatives, aligning with principles of sustainability .

Eigenschaften

Molekularformel |

C9H11NO |

|---|---|

Molekulargewicht |

149.19 g/mol |

IUPAC-Name |

(4S)-4-phenyl-1,3-oxazolidine |

InChI |

InChI=1S/C9H11NO/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-5,9-10H,6-7H2/t9-/m1/s1 |

InChI-Schlüssel |

SBJSTQONOOUZKC-SECBINFHSA-N |

Isomerische SMILES |

C1[C@@H](NCO1)C2=CC=CC=C2 |

Kanonische SMILES |

C1C(NCO1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.